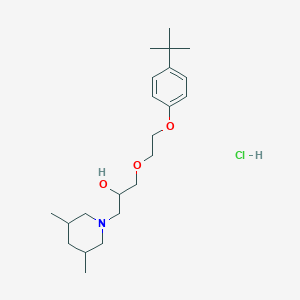

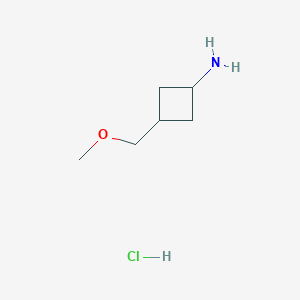

![molecular formula C19H22O3 B2731688 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid CAS No. 861235-17-8](/img/structure/B2731688.png)

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid (2-MEPEBA) is an important compound in the field of medicinal chemistry, as it is used in a variety of scientific research applications. It is a compound of considerable interest to scientists, as it has a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Alternative to Phenolation for Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a related phenolic compound, has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an alternative to phenol. This development opens up sustainable avenues for incorporating specific benzoxazine properties into aliphatic hydroxyl-bearing compounds or macromolecules, highlighting potential in material science applications due to their thermal and thermo-mechanical properties suitable for various uses (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity of Derivatives

Derivatives of a closely related compound, 3-[(2-Hydroxyphenyl)amino]butanoic and its analogs, have shown significant antimicrobial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida tenuis. This demonstrates the potential of such compounds in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).

Influence on Chloride Channel Conductance

2-(4-Chloro-phenoxy)propanoic and butanoic acids have been identified to block chloride membrane conductance in rat striated muscle, suggesting a specific receptor interaction. The modification of the chemical structure of these compounds affects their biological activity, offering insights into their potential therapeutic applications in muscle function modulation (G. Carbonara et al., 2001).

Propriétés

IUPAC Name |

2-[4-(2-phenylpropan-2-yl)phenoxy]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLOPEMJHSXARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)

![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)

![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)

![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2731625.png)